molecular formula C10H13NO2 B591876 (R)-[(1-Phenylethyl)amino]acetic acid CAS No. 78397-15-6

(R)-[(1-Phenylethyl)amino]acetic acid

Cat. No. B591876
CAS RN: 78397-15-6
M. Wt: 179.219
InChI Key: RFEBVEWGRABHPU-MRVPVSSYSA-N
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Description

“®-[(1-Phenylethyl)amino]acetic acid” is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . The IUPAC name for this compound is "{[(1R)-1-phenylethyl]amino}acetic acid" .


Molecular Structure Analysis

The InChI code for “®-[(1-Phenylethyl)amino]acetic acid” is "1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1" . This indicates the specific arrangement of atoms in the molecule and the stereochemistry of the compound.


Physical And Chemical Properties Analysis

“®-[(1-Phenylethyl)amino]acetic acid” is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Catalysis and Organic Synthesis : A study by Mäki-Arvela et al. (2009) discussed the one-pot synthesis of R-1-phenylethyl acetate from acetophenone using a combination of heterogeneous and enzymatic catalysis. This process involves hydrogenation of acetophenone over a Pd/Al2O3 catalyst and subsequent acylation, showcasing the compound's role in synthesizing valuable chiral esters (Mäki-Arvela et al., 2009).

  • Pharmaceutical Research : U. Madsen et al. (1996) explored the use of (R)-[(1-Phenylethyl)amino]acetic acid derivatives as NMDA receptor agonists. Their study on the enantiomers of 2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid revealed significant implications for the development of pharmaceuticals targeting excitatory amino acid receptors (Madsen et al., 1996).

  • Chiral Ligand Development : A research conducted by Enamullah et al. (2006) involved the use of chiral compounds related to (R)-[(1-Phenylethyl)amino]acetic acid for synthesizing rhodium complexes. These complexes were studied for their potential as chiral ligands in asymmetric catalysis, highlighting another significant application in synthetic chemistry (Enamullah et al., 2006).

  • Stereochemistry and Chemical Synthesis : Guzmán-Mejía et al. (2007) investigated the use of microwave irradiation in the synthesis of chiral derivatives containing the α-phenylethyl group, which is structurally related to (R)-[(1-Phenylethyl)amino]acetic acid. Their work offers insights into efficient methods for preparing biologically relevant β-amino acids (Guzmán-Mejía et al., 2007).

  • Biochemical Studies : Jiang et al. (2010) detailed the biochemical characterization of a thermostable lipase from Geobacillus stearothermophilus and its application in the enantioselective hydrolysis of (RS)-1-phenylethyl acetate. This study demonstrates the potential of such compounds in biochemical and enzymatic research (Jiang et al., 2010).

properties

IUPAC Name

2-[[(1R)-1-phenylethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEBVEWGRABHPU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307207
Record name N-[(1R)-1-Phenylethyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-[(1-Phenylethyl)amino]acetic acid

CAS RN

78397-15-6
Record name N-[(1R)-1-Phenylethyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78397-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1R)-1-Phenylethyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
J Markus, B Ferko, D Berkeš, J Moncol… - European Journal of …, 2019 - Wiley Online Library
This paper describes the synthesis of novel N‐substituted 3‐indolylglycines (3IGs), in high yields and optical purity via three‐component Mannich reaction (3CR) of indole and free …
M Čierna, D Berkeš, P Baran, M Šoral, A Kolarovič… - Chirality, 2022 - Wiley Online Library
An intriguing example of a crystallization‐induced stereochemical switch in the configuration of aza‐Michael reaction products is described. Depending on both the stereochemical …
Number of citations: 2 onlinelibrary.wiley.com

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